2,3,5-Trimethylphenol-D11

Descripción general

Descripción

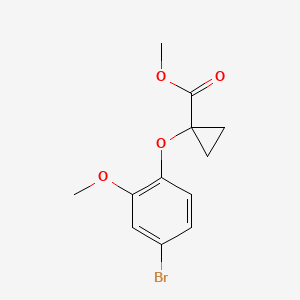

2,3,5-Trimethylphenol-D11, also known as Isopseudocumenol-D11, is a deuterium-labeled version of 2,3,5-Trimethylphenol . It is a phenolic compound and is often used in scientific research.

Synthesis Analysis

The synthesis of 2,3,5-Trimethylphenol-D11 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules. This is typically done as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of 2,3,5-Trimethylphenol-D11 is C9H12O . The average mass is 136.191 Da and the monoisotopic mass is 136.088821 Da .Aplicaciones Científicas De Investigación

Catalytic Oxidation to 2,3,5-Trimethylbenzoquinone

The oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylbenzoquinone using Fenton's reagent under mild conditions highlights an efficient and selective process. This approach boasts nearly 99.9% selectivity at complete conversion, presenting an eco-friendly and cost-effective method for synthesizing 2,3,5-trimethylbenzoquinone, a compound of interest for its potential applications in various fields including materials science and chemistry (Li et al., 2009).

Kinetic Studies of Trimethylphenols

Research into the gas-phase reactions of OH radicals with trimethylphenols, including 2,3,5-trimethylphenol, provides valuable insights into their atmospheric behavior and potential environmental impacts. These studies contribute to a deeper understanding of the kinetics and mechanisms involved, informing environmental modeling and pollution mitigation strategies (Bejan et al., 2012).

Selective Oxidation with Peroxidase-Based Catalysts

The development of peroxidase-based catalysts for the clean production of 2,3,5-trimethylhydroquinone, an intermediate of vitamin E, marks a significant advancement in green chemistry. This biocatalytic approach demonstrates high selectivity and efficiency, offering an environmentally friendly alternative to traditional chemical synthesis methods (Grebennikova et al., 2020).

Photocatalytic Applications

The study of photooxidation of 2,3,5-trimethylphenol using hypocrellins as catalysts under visible light irradiation explores new dimensions in photocatalytic applications. This research not only demonstrates the potential of hypocrellins in achieving high selectivity for 2,3,5-trimethylbenzoquinone but also opens up avenues for utilizing light-driven processes in organic synthesis, presenting a more sustainable approach to chemical manufacturing (Zhang et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

2,4-dideuterio-3,5,6-tris(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRAOKJKVGDSFR-JXCHDVSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trimethylphenol-D11 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B1477827.png)